REACTION_CXSMILES
|
Cl.[C:2](Cl)(=O)[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[CH2:11]([NH:13][C:14](=[S:17])[NH:15][NH2:16])[CH3:12].[OH-].[Na+]>N1C=CC=CC=1>[CH2:11]([N:13]1[C:2]([C:3]2[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=2)=[N:16][NH:15][C:14]1=[S:17])[CH3:12] |f:0.1,3.4|
|
Name
|
|
Quantity
|
25.1 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=NC=C1)(=O)Cl
|
Name
|
|
Quantity
|
16.87 g
|
Type
|
reactant
|
Smiles
|
C(C)NC(NN)=S
|
Name
|
|
Quantity
|
220 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
185 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added to the intermediate
|
Type
|
CUSTOM
|
Details
|
formed
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(NN=C1C1=CC=NC=C1)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.7 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |